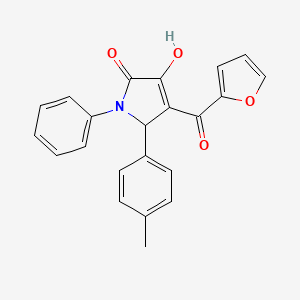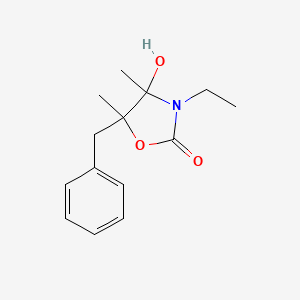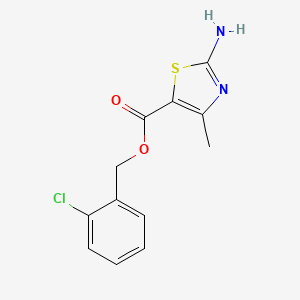![molecular formula C22H17N3O3S B14946795 5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)
5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a compound with potential therapeutic and industrial applications. It is known for its complex structure, which includes a thiazolidinone ring, a nitrobenzyl group, and a phenylimino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multistep reactions. One common method includes the nitration of benzyl compounds followed by the formation of the thiazolidinone ring through cyclization reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzyl and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Catalysts: Such as iron (Fe) or aluminum chloride (AlCl₃) for substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazolidinones and aminobenzyl derivatives .
Aplicaciones Científicas De Investigación
5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiazolidinone ring structure also plays a crucial role in its activity by facilitating binding to target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrotoluene: A simpler nitrobenzyl compound used in similar chemical reactions.
3-Nitroacetophenone: Another nitrobenzyl derivative with comparable reactivity.
6-Nitrocoumarin: A compound with a nitro group and a similar aromatic structure.
Uniqueness
5-(3-NITROBENZYL)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolidinone ring and a nitrobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H17N3O3S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
5-[(3-nitrophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17N3O3S/c26-21-20(15-16-8-7-13-19(14-16)25(27)28)29-22(23-17-9-3-1-4-10-17)24(21)18-11-5-2-6-12-18/h1-14,20H,15H2 |
Clave InChI |
MTDMAWSCZVQSDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2-oxo-2,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate](/img/structure/B14946712.png)
![(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14946718.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14946731.png)
![3,3'-Diphenyl-2,2'-bi(2-azaspiro[3.5]nonane)-1,1'-dione](/img/structure/B14946747.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14946752.png)

![N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14946771.png)


![(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone](/img/structure/B14946784.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14946811.png)

